4-Nitrophenyl 4-guanidinobenzoate

Serine Protease Enzyme Kinetics Spectrophotometry

This chromogenic substrate excels in UV-Vis-based active-site titration of trypsin, acrosin, and kallikrein, releasing quantifiable p-nitrophenol at 400–410 nm. Its superior water solubility over MUGB simplifies buffer preparation. With an IC50 of 11.4 nM against human acrosin, it is the benchmark inhibitor for contraceptive and protease research. Irreversibly inhibits phenoloxidase, enabling insect embryology studies. Choose NPGB for reproducible, instrument-compatible assays.

Molecular Formula C14H12N4O4
Molecular Weight 300.27 g/mol
CAS No. 21658-26-4
Cat. No. B1212379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl 4-guanidinobenzoate
CAS21658-26-4
Synonyms4-nitrophenyl 4'-guanidinobenzoate
4-nitrophenyl 4'-guanidinobenzoate, hydrochloride
4-nitrophenyl p'-guanidinobenzoate
p-nitrophenyl p'-guanidinobenzoate
para-nitrophenyl p'-guanidinobenzoate
Molecular FormulaC14H12N4O4
Molecular Weight300.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N=C(N)N
InChIInChI=1S/C14H12N4O4/c15-14(16)17-10-3-1-9(2-4-10)13(19)22-12-7-5-11(6-8-12)18(20)21/h1-8H,(H4,15,16,17)
InChIKeyCFOQGBUQTOGYKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenyl 4-guanidinobenzoate (CAS 21658-26-4): A Chromogenic Serine Protease Substrate and Active-Site Titrant


4-Nitrophenyl 4-guanidinobenzoate (NPGB, pNPGB) is an aryl 4-guanidinobenzoate ester that functions as a chromogenic substrate and active-site titrant for serine proteases, including trypsin, acrosin, and kallikrein . Upon enzymatic hydrolysis, it releases 4-nitrophenol (pNP), which can be quantified spectrophotometrically at 400–410 nm [1]. NPGB also acts as a mechanism-based inhibitor, forming a stable acyl-enzyme intermediate that irreversibly inactivates target proteases [2].

Why 4-Nitrophenyl 4-guanidinobenzoate Cannot Be Substituted with Other Aryl Guanidinobenzoates Without Compromising Assay Performance


Within the class of aryl 4-guanidinobenzoates, seemingly minor structural variations (e.g., replacing the p-nitrophenyl leaving group with 4-methylumbelliferyl or benzyl moieties) profoundly alter key physicochemical and detection properties. Unlike the fluorogenic analog 4-methylumbelliferyl 4-guanidinobenzoate (MUGB), which requires specialized fluorescence instrumentation and exhibits limited aqueous solubility , NPGB offers superior water solubility and compatibility with standard UV-Vis spectrophotometers . Furthermore, direct head-to-head comparisons reveal that NPGB demonstrates significantly higher potency against human acrosin (IC50 = 11.4 nM) compared to many other aryl derivatives [1]. These differences directly impact assay reproducibility, detection sensitivity, and the ability to integrate into established laboratory workflows.

Quantitative Evidence for Selecting 4-Nitrophenyl 4-guanidinobenzoate Over Structural Analogs


Enhanced Aqueous Solubility vs. 4-Methylumbelliferyl 4-Guanidinobenzoate (MUGB)

In spectrophotometric assays requiring aqueous buffers, 4-nitrophenyl 4-guanidinobenzoate (NPGB) demonstrates superior water solubility compared to its fluorogenic analog 4-methylumbelliferyl 4-guanidinobenzoate (MUGB) . This differential solubility facilitates the preparation of concentrated stock solutions and reduces the need for organic co-solvents that might denature target enzymes or interfere with assay readouts.

Serine Protease Enzyme Kinetics Spectrophotometry

Spectrophotometric Detectability: Chromogenic vs. Fluorogenic Guanidinobenzoate Esters

The choice of leaving group dictates detection modality and sensitivity. NPGB releases p-nitrophenol, which absorbs at 400–410 nm and is quantifiable in standard UV-Vis spectrophotometers. In contrast, substituting p-nitrophenol with 4-methylumbelliferone (MUGB) shifts detection to fluorescence, increasing sensitivity by 5–6 orders of magnitude (from ~10⁻⁶ M to ~10⁻¹¹–10⁻¹² M) [1]. NPGB is thus preferred when high sensitivity is not required and standard spectrophotometric equipment is available.

Active-Site Titration Serine Protease Analytical Sensitivity

Potency Against Human Acrosin: NPGB vs. Other Aryl 4-Guanidinobenzoates

In a comparative study of 24 aryl 4-guanidinobenzoates, NPGB (4'-nitrophenyl 4-guanidinobenzoate) exhibited an IC50 of 11.4 nM against human acrosin, ranking among the most potent inhibitors in the series [1]. Inhibitory activities spanned three orders of magnitude across the set, highlighting that not all aryl derivatives are functionally equivalent.

Acrosin Inhibition Contraceptive Development Structure-Activity Relationship

Kinetic Parameters for Active-Site Titration of Horse Urinary Kallikrein

NPGB has been validated as an active-site titrant for horse urinary kallikrein, yielding a Michaelis constant (Km) of 1.16 μM and a ratio of acylation to deacylation rates (k2/k3) of 16.8 [1]. These parameters are critical for establishing the relationship between substrate hydrolysis and actual active enzyme concentration.

Kallikrein Enzyme Titration Kinetic Analysis

Esterase-like Activity of Human Serum Albumin: Kinetic Characterization

NPGB is hydrolyzed by human serum albumin (HSA) with esterase-like activity. Kinetic analysis at pH 7.4 and 25°C determined the Michaelis constant (Ks) and catalytic rate constant (k2) [1]. The ratio k2/k0 (hydrolysis rate constant of NPGB) was 75.6, indicating significant HSA-mediated catalysis.

Human Serum Albumin Esterase Activity Drug Metabolism

Irreversible Inhibition of Phenoloxidase and Developmental Applications

NPGB irreversibly inhibits phenoloxidase (PO), a key enzyme in the prophenoloxidase-activating system of insects . This inhibition delays embryo chorionic membrane hardening [1]. While quantitative IC50 values are not reported, the inhibition is characterized as irreversible and serine-protease-dependent.

Phenoloxidase Insect Development Prophenoloxidase System

Defined Application Scenarios for 4-Nitrophenyl 4-guanidinobenzoate Based on Quantitative Evidence


Active-Site Titration of Serine Proteases in UV-Vis Spectrophotometric Assays

NPGB is optimally suited for active-site titration of trypsin, acrosin, and kallikrein when using standard UV-Vis spectrophotometers. Its chromogenic product (p-nitrophenol) enables direct quantification without specialized fluorescence detectors, while its superior water solubility (vs. MUGB) simplifies assay buffer preparation .

High-Throughput Screening of Acrosin Inhibitors for Contraceptive Development

Given its validated potency (IC50 = 11.4 nM) against human acrosin and its established role as a lead compound in contraceptive research , NPGB serves as both a positive control and a benchmark inhibitor in high-throughput screens for novel acrosin-targeting agents.

Investigating Phenoloxidase-Dependent Processes in Insect Developmental Biology

NPGB's irreversible inhibition of phenoloxidase makes it a valuable tool for studying the prophenoloxidase-activating system, melanization, and embryo development in insects . It can be used to block chorionic membrane hardening and probe immune responses in lepidopteran and other insect models [2].

Probing Esterase-like Activity of Human Serum Albumin

The well-characterized kinetics of NPGB hydrolysis by HSA (k2/k0 = 75.6 at pH 7.4) support its use as a probe substrate for studying HSA-mediated esterase activity and for investigating site-specific drug-albumin interactions.

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